molecular formula C11H7ClF3NO3S2 B2841202 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid CAS No. 339010-79-6

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonic acid

Cat. No.: B2841202
CAS No.: 339010-79-6
M. Wt: 357.75
InChI Key: VPGBPEJMPSLGOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been studied . The synthesis often involves the use of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, which can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

Scientific Research Applications

Catalytic Applications and Synthesis

  • Catalytic Efficiency in Organic Synthesis : Some studies have explored the efficiency of related sulfonic acid compounds in catalyzing organic reactions. For instance, 1,3,5-Tris(hydrogensulfato) benzene, a related compound, has been demonstrated to act as an efficient catalyst in the synthesis of specific organic derivatives, highlighting the potential of sulfonic acid compounds in facilitating various chemical transformations (Karimi-Jaberi et al., 2012).

  • Role in Hydrocarbon Oxidation : The catalytic properties of sulfonated compounds in the oxidation of hydrocarbons have been studied, with findings showing selective oxidation by aqueous solutions of certain platinum salts. This research suggests the potential of sulfonated compounds in selective chemical synthesis and transformation processes (Labinger et al., 1993).

  • Synthesis of Pyrimidine Derivatives : Research into the synthesis of new pyrimidine derivatives with potential antiproliferative activity against cancer cell lines indicates the utility of sulfonamides (and by extension, sulfonic acids) in the development of therapeutic agents. This underscores the broader application of sulfonic acid derivatives in medicinal chemistry research, albeit outside the direct context of drug use and dosage (Awad et al., 2015).

Chemical Properties and Reactions

  • Chemical Reactivity and Interaction Studies : The reactivity and interaction of sulfonated compounds, similar to the target chemical, with other substances in chemical synthesis processes have been extensively studied. These studies provide insights into the mechanisms and selectivity of reactions involving sulfonated compounds, which can be pivotal for developing new synthetic routes and materials (Hazra et al., 2015).

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NO3S2/c12-8-3-6(11(13,14)15)5-16-9(8)4-7-1-2-10(20-7)21(17,18)19/h1-3,5H,4H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGBPEJMPSLGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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